(2-{pyrido[2,3-d]pyrimidin-4-yl}-octahydro-1H-isoindol-3a-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-{pyrido[2,3-d]pyrimidin-4-yl}-octahydro-1H-isoindol-3a-yl)methanol is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrido[2,3-d]pyrimidine core fused with an octahydro-1H-isoindole ring, which is further functionalized with a methanol group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-{pyrido[2,3-d]pyrimidin-4-yl}-octahydro-1H-isoindol-3a-yl)methanol typically involves multi-step organic reactions. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl . This reaction forms the pyrido[2,3-d]pyrimidine core. The octahydro-1H-isoindole ring can be introduced through subsequent cyclization reactions involving appropriate precursors and reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and purification techniques are crucial in scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2-{pyrido[2,3-d]pyrimidin-4-yl}-octahydro-1H-isoindol-3a-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyrido[2,3-d]pyrimidine core can be reduced under specific conditions to form dihydropyrido derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while reduction of the pyrido[2,3-d]pyrimidine core can produce dihydropyrido derivatives.
Scientific Research Applications
(2-{pyrido[2,3-d]pyrimidin-4-yl}-octahydro-1H-isoindol-3a-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2-{pyrido[2,3-d]pyrimidin-4-yl}-octahydro-1H-isoindol-3a-yl)methanol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit epidermal growth factor receptor (EGFR) kinases by binding to the active site and preventing phosphorylation events essential for cell proliferation . The compound forms hydrogen bonds with key residues in the active site, stabilizing its interaction and enhancing its inhibitory effect.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative activity and potential as a phosphatidylinositol 3-kinase (PI3K) inhibitor.
Pyrido[2,3-d]pyrimidin-7-one: Exhibits tyrosine kinase inhibitory activity and is used in cancer research.
Imidazo[1’,2’1,6]pyrido[2,3-d]pyrimidin: A novel class of compounds with distinctive triheteroaryl structure, acting as CDK4/6 inhibitors.
Uniqueness
(2-{pyrido[2,3-d]pyrimidin-4-yl}-octahydro-1H-isoindol-3a-yl)methanol is unique due to its specific structural features, including the combination of a pyrido[2,3-d]pyrimidine core with an octahydro-1H-isoindole ring and a methanol functional group. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C16H20N4O |
---|---|
Molecular Weight |
284.36 g/mol |
IUPAC Name |
(2-pyrido[2,3-d]pyrimidin-4-yl-3,4,5,6,7,7a-hexahydro-1H-isoindol-3a-yl)methanol |
InChI |
InChI=1S/C16H20N4O/c21-10-16-6-2-1-4-12(16)8-20(9-16)15-13-5-3-7-17-14(13)18-11-19-15/h3,5,7,11-12,21H,1-2,4,6,8-10H2 |
InChI Key |
YPXNFUQVPHNJIS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CN(CC2C1)C3=NC=NC4=C3C=CC=N4)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.